molecular formula C8H14N2O5S B14643070 1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate CAS No. 54424-38-3

1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate

Katalognummer: B14643070
CAS-Nummer: 54424-38-3
Molekulargewicht: 250.27 g/mol
InChI-Schlüssel: VANWEDQWXZXHGP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a chemical compound with a unique structure that includes a dihydropyrimidin-1-ium core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a urea derivative in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium chloride
  • 1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium nitrate

Uniqueness

1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific sulfate counterion, which can influence its solubility, stability, and reactivity compared to other similar compounds with different counterions.

Eigenschaften

CAS-Nummer

54424-38-3

Molekularformel

C8H14N2O5S

Molekulargewicht

250.27 g/mol

IUPAC-Name

hydrogen sulfate;1-methyl-3-propan-2-ylpyrimidin-1-ium-2-one

InChI

InChI=1S/C8H13N2O.H2O4S/c1-7(2)10-6-4-5-9(3)8(10)11;1-5(2,3)4/h4-7H,1-3H3;(H2,1,2,3,4)/q+1;/p-1

InChI-Schlüssel

VANWEDQWXZXHGP-UHFFFAOYSA-M

Kanonische SMILES

CC(C)N1C=CC=[N+](C1=O)C.OS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.